molecular formula C6H6ClFN2 B8526320 2-Chloro-4-(1-fluoroethyl)pyrimidine

2-Chloro-4-(1-fluoroethyl)pyrimidine

Cat. No.: B8526320
M. Wt: 160.58 g/mol
InChI Key: AOKVYYOCTKTFCA-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-fluoroethyl)pyrimidine is a useful research compound. Its molecular formula is C6H6ClFN2 and its molecular weight is 160.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

2-chloro-4-(1-fluoroethyl)pyrimidine

InChI

InChI=1S/C6H6ClFN2/c1-4(8)5-2-3-9-6(7)10-5/h2-4H,1H3

InChI Key

AOKVYYOCTKTFCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(2-chloropyrimidin-4-yl)ethanol (150 mg, 0.950 mmol) in dichloromethane (3 mL) at 0° C. was added diethylaminosulfur trifluoride (183 mg, 1.14 mmol) dropwise and stirred for 3 hr. The solution was diluted with dichloromethane, washed with saturated aqueous NaHCO3, dried with MgSO4, and concentrated to dryness. Purification on silica gel by flash chromatography (0-50% EtOAc/hexanes) afforded 2-chloro-4-(1-fluoroethyl)pyrimidine (75 mg, 0.467 mmol, 49% yield) as a yellow oil. MS ESI: [M+H]+ m/z 161.0. 1H NMR (500 MHz, CDCl3) δ 8.67 (d, J=4.2, 1H), 7.46 (d, J=4.2, 1H), 5.58 (dq, J=6.7, 48, 1H), 1.74-1.57 (m, 3H).
Quantity
150 mg
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reactant
Reaction Step One
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183 mg
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reactant
Reaction Step One
Quantity
3 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Bis(2-methoxyethyl)aminosulfur trifluoride (7.70 g, 17.4 mmol) was added drop wise to a solution of 1-(2-chloropyrimidin-4-yl)ethanol (2.30 g, 14.5 mmol) in dichloromethane (20 mL) at 0° C. and the mixture was stirred at 0° C. for 15 minutes. The mixture was diluted with dichloromethane and washed with aqueous sodium bicarbonate. The organic layers were separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (0-50% EtOAc/Hexane) to afford 2-chloro-4-(1-fluoroethyl)pyrimidine. 1H NMR (500 MHz, DMSO-d6) δ 8.66 (d, J=5.0 Hz, 1H), 7.45 (d, J=5.0 Hz, 1H), 5.65-5.51 (m, 1H), 1.71-1.65 (m, 3H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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